molecular formula C21H18BrCl2N3OS B2588928 N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide CAS No. 899932-01-5

N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide

Cat. No. B2588928
M. Wt: 511.26
InChI Key: DWIXSMFCZCEVQM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18BrCl2N3OS and its molecular weight is 511.26. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis of Derivatives for Antimicrobial Applications A study by Mistry, Desai, and Intwala (2009) focused on the synthesis of novel thiazolidinone and acetidinone derivatives, demonstrating their antimicrobial activity against different micro-organisms. These compounds, including the one , were synthesized through reactions involving specific acetamide precursors and screened for their effectiveness in inhibiting microbial growth, showcasing their potential in developing new antimicrobial agents (Mistry, B., Desai, K. R., & Intwala, S. M., 2009).

Physicochemical Properties and Pharmacological Applications

Evaluation of Anticonvulsant Properties Kamiński, Obniska, and Dybała (2008) described the synthesis, physicochemical, and pharmacological properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, including the assessment of their anticonvulsant properties. This research highlights the potential of these compounds in developing antiseizure medications, further establishing the relevance of the chemical structure in pharmacological applications (Kamiński, K., Obniska, J., & Dybała, M., 2008).

Structural Analysis and Characterization

Molecular and Crystal Structure Analysis The detailed structural analysis of derivatives of N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide provides insights into their molecular conformations and potential interactions. For instance, Boechat et al. (2011) investigated the molecular structures of similar acetamide derivatives, focusing on their "V" shaped conformation and the interactions leading to 3-D arrays, which are crucial for understanding the compound's behavior and reactivity in various applications (Boechat, N. et al., 2011).

properties

IUPAC Name

N-(4-bromophenyl)-2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrCl2N3OS/c22-14-4-6-15(7-5-14)25-18(28)12-29-20-19(13-3-8-16(23)17(24)11-13)26-21(27-20)9-1-2-10-21/h3-8,11H,1-2,9-10,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIXSMFCZCEVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide

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